molecular formula C23H18FN3O3S B11569484 7-Fluoro-1-(4-methylphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-methylphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569484
M. Wt: 435.5 g/mol
InChI Key: CYFPYQMSXAEELW-UHFFFAOYSA-N
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Description

7-Fluoro-1-(4-methylphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of fluorine, methylphenyl, propyl, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-(4-methylphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the fluorine, methylphenyl, propyl, and thiadiazole groups through various substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and efficient reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the production efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-(4-methylphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

7-Fluoro-1-(4-methylphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(4-methylphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-1-(4-methylphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other fluorinated chromeno[2,3-c]pyrrole derivatives and thiadiazole-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the thiadiazole group contributes to its potential biological activities.

Properties

Molecular Formula

C23H18FN3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

7-fluoro-1-(4-methylphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18FN3O3S/c1-3-4-17-25-26-23(31-17)27-19(13-7-5-12(2)6-8-13)18-20(28)15-11-14(24)9-10-16(15)30-21(18)22(27)29/h5-11,19H,3-4H2,1-2H3

InChI Key

CYFPYQMSXAEELW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C

Origin of Product

United States

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